

# GLPG1837: Application in Xenopus Oocyte Expression Systems for CFTR Research

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## Compound of Interest

Compound Name: GLPG1837

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## Application Note and Protocols

### Introduction

The *Xenopus laevis* oocyte expression system is a robust and widely utilized platform for the functional characterization of ion channels, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).<sup>[1][2]</sup> This system's large cell size facilitates the microinjection of cRNA and subsequent electrophysiological measurements.<sup>[1]</sup> **GLPG1837** is a potent, reversible potentiator of the CFTR protein, the chloride channel that is defective in cystic fibrosis (CF).<sup>[3][4]</sup> It enhances the channel's open probability, thereby increasing chloride ion transport.<sup>[5][6]</sup> This document provides detailed application notes and protocols for the use of **GLPG1837** in *Xenopus* oocytes expressing human CFTR, serving as a guide for researchers investigating CFTR function and pharmacology.

### Mechanism of Action

**GLPG1837** acts as a CFTR potentiator, meaning it helps to keep the CFTR channel's gate open for longer periods, thus increasing the flow of chloride ions across the cell membrane.<sup>[4]</sup> Studies suggest that **GLPG1837** shares a common mechanism with another well-known potentiator, VX-770 (ivacaftor), and they likely compete for the same binding site on the CFTR protein.<sup>[5][7]</sup> The binding of **GLPG1837** is state-dependent, with a higher affinity for the open state of the channel, which is consistent with an allosteric modulation mechanism.<sup>[5][7]</sup> Its

action is independent of the nucleotide-binding domain (NBD) dimerization and ATP hydrolysis, which are critical steps in the normal gating cycle of CFTR.[5][7]

## Quantitative Data Summary

The following tables summarize the quantitative effects of **GLPG1837** on various CFTR mutations as determined in studies utilizing the *Xenopus* oocyte expression system and other models.

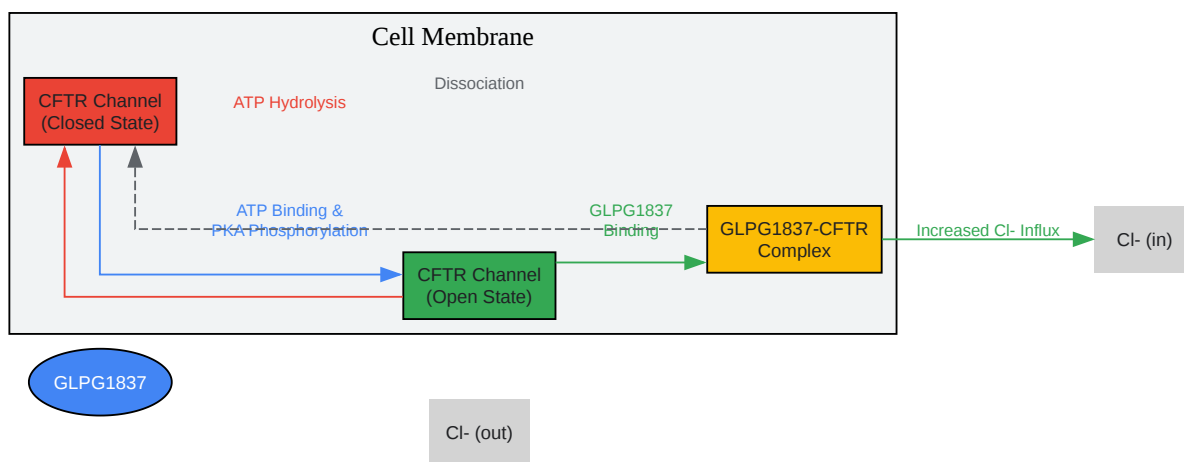
Table 1: Potentiation of G551D-CFTR by **GLPG1837**

Parameter	Value	Reference
Fold Increase in Current (3 $\mu$ M GLPG1837)	~20-fold ( $19.85 \pm 0.94$ )	[5]
Maximal Fold Increase in Current (20 $\mu$ M GLPG1837)	$35.62 \pm 5.42$	[5]
EC50	339 nM	[3]

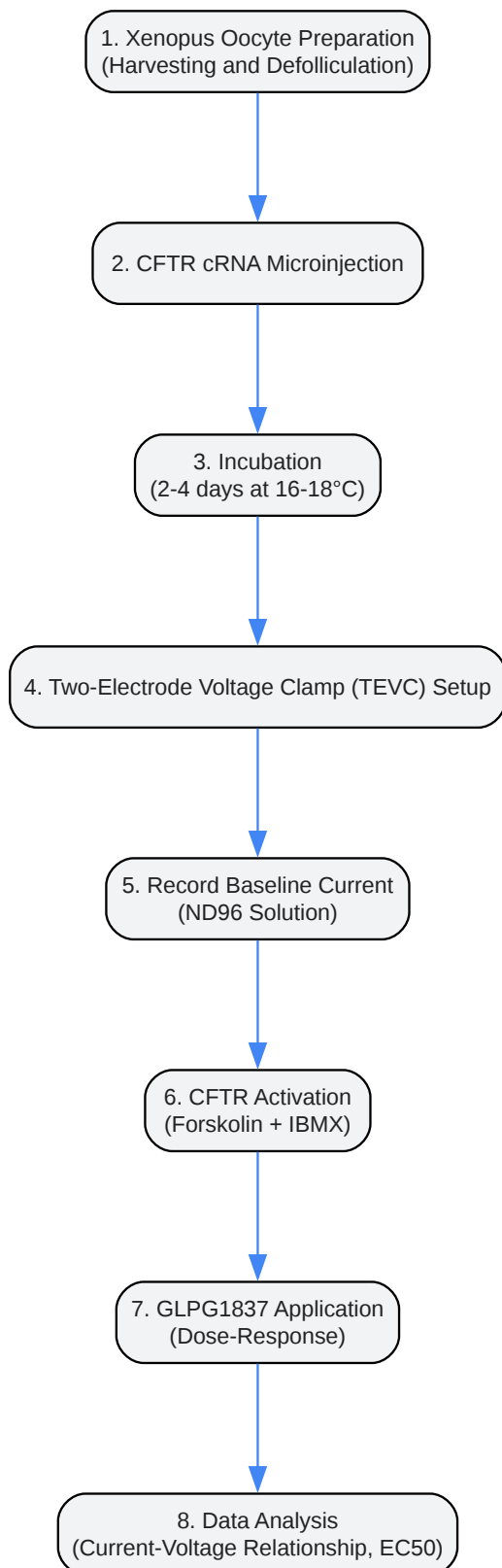
Table 2: Apparent Affinity (EC50) of **GLPG1837** for Wild-Type and Mutant CFTR

CFTR Variant	EC50 ( $\mu\text{M}$ )	Reference
Wild-Type (WT)	$0.26 \pm 0.04$	[8]
G551D	$2.19 \pm 0.33$	[9]
D924E	$0.71 \pm 0.07$	[8]
D924N	$2.29 \pm 0.78$	[8]
N1138L/G551D	$0.08 \pm 0.02$	[9]
N1138F/G551D	$0.16 \pm 0.05$	[9]
N1138Y/G551D	$0.40 \pm 0.10$	[9]
S1141K/G551D	$0.26 \pm 0.02$	[8]
S1141R/G551D	$0.51 \pm 0.13$	[8]
S1141T/G551D	$1.74 \pm 0.31$	[8]

## Signaling Pathway and Experimental Workflow



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CFTR Potentiation by **GLPG1837**.[Click to download full resolution via product page](#)

Experimental Workflow for **GLPG1837** in *Xenopus* Oocytes.

## Experimental Protocols

### 1. Preparation of *Xenopus laevis* Oocytes

- Anesthetize a female *Xenopus laevis* frog by immersion in a 0.15% tricaine solution.
- Surgically remove a portion of the ovary and place it in a Ca<sup>2+</sup>-free ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl<sub>2</sub>, 5 mM HEPES, pH 7.5).
- Manually separate the oocytes into smaller clumps.
- To defolliculate, incubate the oocytes in a solution of collagenase type II (2 mg/mL) in Ca<sup>2+</sup>-free ND96 solution for 60-90 minutes with gentle agitation.
- Wash the oocytes thoroughly with Ca<sup>2+</sup>-free ND96 solution to remove the collagenase and follicular cell debris.
- Manually select stage V-VI oocytes with a uniform animal pole.
- Store the oocytes in ND96 solution supplemented with 2.5 mM sodium pyruvate and 100 µg/mL gentamicin at 16-18°C.

### 2. cRNA Preparation and Microinjection

- Linearize the plasmid DNA containing the human CFTR coding sequence with an appropriate restriction enzyme downstream of the insert.
- Synthesize capped cRNA in vitro using a commercially available T7 or SP6 transcription kit. [\[10\]](#)
- Purify the cRNA and determine its concentration and quality by spectrophotometry and gel electrophoresis.
- Pull injection needles from glass capillaries to have a tip diameter of 10-20 µm.
- Load the cRNA solution (typically 50-100 ng/µL) into the injection needle.

- Inject approximately 50 nL of the cRNA solution into the cytoplasm of each oocyte.
- Incubate the injected oocytes for 2-4 days at 16-18°C to allow for protein expression.

### 3. Two-Electrode Voltage Clamp (TEVC) Electrophysiology

- Place an oocyte in a recording chamber continuously perfused with ND96 solution.[\[10\]](#)
- Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode serves to measure the membrane potential, and the other injects current.[\[11\]](#)
- Clamp the oocyte membrane potential at a holding potential of -30 mV to -60 mV.
- Record baseline currents in the ND96 solution.
- To activate CFTR, perfuse the oocyte with a solution containing a cAMP agonist cocktail, typically 10 μM forskolin and 1 mM isobutylmethylxanthine (IBMX), to phosphorylate and open the CFTR channels.[\[11\]](#)
- Once a stable CFTR-mediated current is achieved, apply **GLPG1837** at various concentrations to the perfusion solution to determine its potentiating effect.
- Construct dose-response curves by normalizing the current potentiation at each **GLPG1837** concentration to the maximal effect and fit the data to a Hill equation to determine the EC50.
- At the end of each experiment, a CFTR inhibitor such as CFTRinh-172 (5-10 μM) can be applied to confirm that the measured current is specific to CFTR.[\[5\]](#)

### Solutions and Reagents

- ND96 Solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, 5 mM HEPES. Adjust pH to 7.5 with NaOH.
- Ca<sup>2+</sup>-free ND96 Solution: 96 mM NaCl, 2 mM KCl, 1 mM MgCl<sub>2</sub>, 5 mM HEPES. Adjust pH to 7.5 with NaOH.
- Collagenase Solution: 2 mg/mL collagenase type II in Ca<sup>2+</sup>-free ND96.

- Forskolin Stock Solution: 10 mM in DMSO.
- IBMX Stock Solution: 100 mM in DMSO.
- **GLPG1837** Stock Solution: 10 mM in DMSO.
- CFTRinh-172 Stock Solution: 10 mM in DMSO.

### Data Analysis

The primary output of these experiments is the whole-cell current measured by TEVC. The potentiation of CFTR activity by **GLPG1837** is quantified as the fold increase in current over the activated baseline current (in the presence of forskolin and IBMX). Dose-response data should be plotted with the logarithm of the **GLPG1837** concentration on the x-axis and the normalized response on the y-axis. The resulting sigmoidal curve can be fitted with the Hill equation to determine the EC<sub>50</sub>, which represents the concentration of **GLPG1837** that produces half of its maximal effect.

These protocols provide a framework for the application of **GLPG1837** in the *Xenopus* oocyte expression system. Researchers should optimize these protocols based on their specific experimental needs and equipment.

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